4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-3-iodo-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c9-7-5-12(11-8(7)10)6-1-3-13-4-2-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVVNDMBASLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513306-74-5 | |
| Record name | 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization
While a specific, detailed synthesis of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established pyrazole (B372694) chemistry.
A potential synthetic pathway could involve a multi-step process starting from a suitable precursor. The synthesis of the pyrazole core is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. smolecule.com For the target molecule, the synthesis might begin with the formation of a 1-(oxan-4-yl)hydrazine, which would then be reacted with a halogenated 1,3-dicarbonyl precursor to form the pyrazole ring.
Subsequent halogenation steps would introduce the chlorine and iodine atoms at the desired positions. The regioselectivity of these reactions is a critical aspect of the synthesis. The synthesis of related compounds like 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has been achieved by treating the corresponding 4-chloro-1H-pyrazolo[4,3-c]pyridine with N-iodosuccinimide (NIS) or a combination of iodine and potassium hydroxide. echemi.com A similar strategy could potentially be employed for the synthesis of the title compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₉H₁₀ClIN₂O |
| Molecular Weight | 340.55 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified.
The characterization of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the different functional groups. The chemical shifts and coupling constants of the protons on the pyrazole and oxane rings would provide definitive structural information.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the various bonds within the molecule, such as C-H, C-N, C-O, C-Cl, and C-I bonds.
Potential Applications in Organic Synthesis
The structural features of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole suggest its primary role as a versatile building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry research.
The differential reactivity of the two halogen substituents is a key feature. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for selective functionalization at the 3-position of the pyrazole (B372694) ring, while leaving the chlorine atom at the 4-position available for subsequent transformations. This sequential functionalization strategy is a powerful tool for the synthesis of highly substituted pyrazole derivatives.
The oxane moiety can also play a significant role. In medicinal chemistry, the incorporation of saturated heterocyclic rings like tetrahydropyran (B127337) is a common strategy to improve the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and cell permeability. acs.org Therefore, 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole could be a valuable intermediate for the synthesis of novel drug candidates.
Conclusion
Strategies for Regioselective Halogenation at Positions 3 and 4 of Pyrazoles
The halogenation of the pyrazole ring is a critical step in forming the 4-chloro-3-iodo-pyrazole scaffold. The inherent electronic properties of the pyrazole nucleus dictate its reactivity, with the C4 position being the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. quora.comimperial.ac.ukrrbdavc.org Consequently, direct halogenation typically occurs preferentially at C4. researchgate.netresearchgate.net Achieving substitution at the less reactive C3 position often requires specialized strategies, such as blocking the C4 position or utilizing directed functionalization techniques. researchgate.netscholaris.ca
Electrophilic Halogenation Protocols
Electrophilic aromatic substitution is a fundamental method for pyrazole halogenation. beilstein-archives.org The reaction involves an electrophilic halogen species (e.g., Cl⁺, Br⁺, I⁺) attacking the electron-rich pyrazole ring. Due to the electronic distribution within the ring, this attack occurs most readily at the C4 position. quora.comrrbdavc.org Common reagents for this transformation include molecular halogens like chlorine (Cl₂) and bromine (Br₂). For instance, pyrazole and its alkyl derivatives can be converted to 4-chloropyrazoles using Cl₂ in solvents like dichloromethane (B109758) or carbon tetrachloride. nih.gov Similarly, iodination can be achieved using molecular iodine, often in the presence of a base or an oxidizing agent to generate a more potent electrophilic iodine species. organic-chemistry.orgd-nb.info
To achieve a di-substituted pattern like 4-chloro-3-iodo-pyrazole, a sequential approach is necessary. Typically, the more reactive C4 position is chlorinated first. researchgate.net Subsequent iodination at the C3 position is more challenging due to the ring's reduced reactivity after the first halogenation and the inherent lower reactivity of the C3 position. scholaris.ca This often requires harsher conditions or alternative synthetic routes, such as starting with a pre-functionalized pyrazole where a group at C3 can be converted into an iodo group. researchgate.netresearchgate.net
Direct C-H Halogenation Approaches
Direct C-H halogenation has emerged as a powerful and atom-economical strategy for synthesizing halogenated heterocycles, including pyrazoles. beilstein-archives.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. These methods can be catalyzed by transition metals or proceed under metal-free conditions. beilstein-archives.org
For pyrazoles, direct C-H halogenation predominantly targets the electron-rich C4 position. However, significant progress has been made in developing methods for the more challenging C3 and C5 positions. scholaris.ca For example, a regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov While this applies to a fused pyrazole system, the principles can inform strategies for simple pyrazoles. The lack of reactivity at the C3 position of the pyrazole ring remains a significant challenge, often requiring that the more reactive C4 and C5 positions are blocked to guide the functionalization. scholaris.canih.gov
Electrooxidative Halogenation Techniques
Electrochemical methods offer a green and efficient alternative for the halogenation of pyrazoles. mdpi.comrsc.org In electrooxidative halogenation, an electric current is used in place of chemical oxidants to generate the electrophilic halogen species in situ from simple halide salts (e.g., NaCl, KBr, KI). nih.govmdpi.com This process is typically carried out under mild conditions in a divided electrochemical cell. nih.gov
The halogenation proceeds via the anodic oxidation of halide ions (X⁻) to generate the corresponding halogen (X₂), which then reacts with the pyrazole substrate in a classical electrophilic substitution pathway, primarily at the C4 position. mdpi.comresearchgate.net This technique has been successfully applied to a range of N-H and N-alkyl pyrazoles, including those with both electron-donating and electron-withdrawing substituents. nih.gov The efficiency of the process can depend on the structure of the starting pyrazole and other experimental conditions. rsc.org This method aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. mdpi.com
Halogenation of Silylated Pyrazoles
To overcome the inherent reactivity preference of the pyrazole ring, silyl (B83357) groups can be employed as regioselective directing groups. In this strategy, a silyl group, such as trimethylsilyl (B98337) (TMS), is first installed at a specific position on the pyrazole ring. This silyl group can then be selectively replaced by a halogen atom in a process known as halodesilylation. researchgate.net
This approach provides a powerful tool for introducing halogens at positions that are not readily accessible through direct electrophilic substitution. For instance, 3-(trimethylsilyl)- and 5-(trimethylsilyl)-1-methylpyrazoles can be prepared and subsequently undergo halodesilylation. The reaction of 3,5-bis(trimethylsilyl)-1-methylpyrazole with bromine (Br₂) or iodine chloride (ICl) leads to regioselective halogenation at the 4-position. researchgate.net This method allows for precise control over the position of halogenation, enabling the synthesis of complex, polysubstituted pyrazole analogues. researchgate.net
Installation of the Oxan-4-yl Moiety at the Pyrazole N1 Position
The final key step in the synthesis of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole is the N-alkylation of the di-halogenated pyrazole intermediate. The introduction of the oxan-4-yl (tetrahydropyran-4-yl) group at the N1 position is typically achieved through nucleophilic substitution. semanticscholar.orgresearchgate.net
In a standard procedure, the N-H proton of the pyrazole is removed by a base to generate a pyrazolate anion, which is a potent nucleophile. Common bases for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. semanticscholar.orgrsc.org The resulting anion is then treated with a suitable electrophile, such as 4-iodotetrahydropyran or a tetrahydropyran-4-yl sulfonate ester (e.g., tosylate, mesylate, or triflate), to form the N-C bond. semanticscholar.orgresearchgate.net
For unsymmetrical pyrazoles, N-alkylation can potentially yield a mixture of two regioisomers (N1 and N2). The regiochemical outcome is often controlled by steric factors, where the alkylating agent preferentially attacks the less sterically hindered nitrogen atom. semanticscholar.orgresearchgate.net Recent advances have led to highly regioselective N1-alkylation protocols, even for sterically demanding pyrazoles. figshare.comnih.gov
N-Alkylation Strategies
N-alkylation is a fundamental step for introducing the oxan-4-yl moiety onto the pyrazole nitrogen. Traditional methods often involve the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide. However, alternative approaches have been developed to circumvent the need for strong bases or high temperatures.
One such method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. researchgate.netsemanticscholar.org This strategy provides a milder alternative for N-alkylation. For unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with the major product often determined by steric hindrance. researchgate.net The reaction of a 4-chloropyrazole with various trichloroacetimidates demonstrates the versatility of this approach for creating N-substituted pyrazole derivatives. researchgate.net Another industrial approach involves the gas-phase reaction of pyrazole derivatives with alcohols over a solid acid catalyst, such as a crystalline aluminosilicate, at temperatures between 150 to 400°C. google.com
For the synthesis of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, a plausible N-alkylation strategy would involve reacting the 4-chloro-3-iodo-1H-pyrazole precursor with an activated oxane derivative, such as 4-bromotetrahydropyran (B1281988) or tetrahydropyran-4-yl triflate, under appropriate basic or acidic conditions. Protecting the N-H group, for instance with an ethoxyethyl (EtOEt) group, can be crucial before undertaking further modifications, after which the protecting group is removed to allow for the final N-alkylation step. arkat-usa.org
| Method | Typical Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Often requires strong base, elevated temperatures | Widely applicable | semanticscholar.org |
| Acid-Catalyzed Alkylation | Trichloroacetimidate electrophiles, Brønsted acid (e.g., CSA) | Milder conditions, avoids strong bases | Good for sensitive substrates | researchgate.netsemanticscholar.org |
| Mitsunobu Reaction | Alcohol, DEAD, PPh3 | Mild, neutral conditions | Generates minimal salt byproducts | semanticscholar.org |
| Gas-Phase Alkylation | Alcohol, Solid acid catalyst (e.g., aluminosilicate) | High temperatures (150-400°C), continuous flow | Suitable for industrial scale | google.com |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the pyrazole ring itself. researchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, which is usually an alkyne or an alkene. researchgate.nettandfonline.com The reaction of nitrile imines with alkynes is a particularly effective route to highly substituted pyrazoles. rsc.org
While not directly forming the final substituted target compound in one step, this methodology is fundamental for creating the pyrazole core which can then be further functionalized. For instance, a suitably substituted alkyne could react with a diazo compound to form the pyrazole ring, which would then undergo subsequent chlorination and iodination. This approach allows for the introduction of a wide variety of substituents onto the pyrazole core with high regioselectivity. mdpi.comnih.gov
Sequential and Convergent Synthesis Routes to 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
Synthesizing a multi-substituted molecule like 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole can be approached through either sequential or convergent strategies.
A sequential route would involve the step-by-step modification of a simpler starting material. A plausible sequence could be:
Preparation of Pyrazole : Synthesize the basic pyrazole ring, for example, through the Knorr pyrazole synthesis by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.com
Chlorination : Introduce the chloro group at the 4-position. This can be achieved by reacting pyrazole with hypochloric acid or its salts in the absence of carboxylic acid, a process that can yield 4-chloropyrazole in high purity. google.com Electrosynthesis via chlorination on a platinum anode in aqueous NaCl solutions is another effective method. researchgate.net
Iodination : Introduce the iodo group at the 3-position. This often requires protection of the N-H proton before performing a metal-halogen exchange or direct iodination.
N-Alkylation : Attach the oxan-4-yl group to the pyrazole nitrogen as the final step, using one of the methods described in section 2.2.1.
A convergent route involves synthesizing different fragments of the molecule separately before combining them in a final step. This approach can be more efficient for complex molecules.
Fragment 1 Synthesis : Prepare the 4-chloro-3-iodo-1H-pyrazole core. This could be achieved via a cycloaddition reaction using precursors already containing the chloro and iodo substituents, or by functionalizing a pre-formed pyrazole ring.
Fragment 2 Synthesis : Prepare an activated oxane derivative, such as 4-bromotetrahydropyran.
Coupling : Combine the two fragments in a final N-alkylation step to yield the target molecule.
Modern Synthetic Approaches for Pyrazole Derivatives
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These modern approaches are highly applicable to the synthesis of pyrazole derivatives. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. rsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields. tandfonline.comrsc.org This method is particularly effective for synthesizing pyrazole derivatives, including cyclocondensation and cycloaddition reactions. mdpi.comdergipark.org.tr For example, the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds under microwave irradiation can be achieved in minutes with high yields. dergipark.org.tr This technique allows for rapid and uniform heating, which is often more efficient than conventional heating methods. rsc.orgnih.gov
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Carbohydrazide derivatives, 2,4-pentanedione | Ethanol (B145695), 270 W | 3-5 min | 82-98% | rsc.org |
| Cyclocondensation | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 360 W, 120°C | 7-10 min | 68-86% | rsc.org |
| 1,3-Cycloaddition | Tosylhydrazones, α,β-unsaturated carbonyl compounds | Base, Dry medium | Short | High | dergipark.org.tr |
| Ring Opening | Pyrazole, Phenyl glycidyl (B131873) ether | 120°C | 1 min | 73% | nih.gov |
Solvent-Free Methodologies
Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry, as they reduce waste and the use of hazardous organic solvents. tandfonline.com The synthesis of pyrazole derivatives can often be performed under solvent-free conditions, sometimes by simply grinding the reactants together at room temperature. researchgate.net For example, a series of pyrazole derivatives were synthesized in good yields (75–86%) at room temperature in the presence of tetrabutylammonium (B224687) bromide as an ionic salt under solvent-free conditions. tandfonline.comtandfonline.com These methods are not only environmentally friendly but can also lead to shorter reaction times and simpler product isolation procedures. tandfonline.comacs.org Combining solvent-free conditions with microwave irradiation can further enhance reaction efficiency. mdpi.comnih.gov
Catalytic Transformations
The use of catalysts is central to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. researchgate.net In pyrazole synthesis, a wide range of catalysts are employed.
Metal Catalysis : Transition metals like silver (Ag), copper (Cu), rhodium (Rh), and nickel (Ni) are used to catalyze various steps, including cycloaddition, cyclization, and cross-coupling reactions. mdpi.comorganic-chemistry.org For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. mdpi.com
Iodine Catalysis : Molecular iodine has been used as a mild catalyst for synthesizing sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones without the need for transition metals. mdpi.comacs.org
Organocatalysis : Non-metallic organic molecules can also act as catalysts. For example, magnetically retrievable ferrite-anchored glutathione (B108866) has been used as a nano-organocatalyst for microwave-assisted pyrazole synthesis. jk-sci.com Protic pyrazole complexes themselves can serve as catalysts in transformations such as the cleavage of N-N bonds in hydrazine. nih.gov
These catalytic systems offer advantages such as high selectivity, mild reaction conditions, and the ability to construct complex molecular architectures with high efficiency. mdpi.comresearchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov This approach aligns with the principles of pot, atom, and step economy (PASE), making it increasingly popular for the synthesis of complex heterocyclic structures like pyrazole derivatives. nih.gov MCRs offer significant advantages over traditional multi-step syntheses by simplifying procedures, reducing waste, and allowing for the rapid generation of diverse molecular libraries. beilstein-journals.org
The synthesis of the pyrazole core via MCRs often builds upon classical methods, such as the Knorr pyrazole synthesis, by generating the necessary 1,3-dielectrophile intermediates in situ. nih.gov This circumvents the need to isolate potentially unstable intermediates and streamlines the entire synthetic sequence. A variety of MCRs have been developed to produce a wide array of substituted pyrazoles and related fused heterocyclic systems.
Common MCR strategies for pyrazole analogues include:
Three-Component Reactions: A prevalent method involves the condensation of aldehydes, β-ketoesters, and hydrazine derivatives. beilstein-journals.org For the synthesis of a molecule like 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, this strategy would hypothetically involve using a halogenated β-ketoester and oxan-4-ylhydrazine as key components. Catalysts such as Yb(PFO)₃ have been shown to be effective in promoting these reactions. beilstein-journals.org
Four-Component Reactions: These reactions enable the construction of more complex, often fused, pyrazole systems. A well-documented example is the synthesis of pyrano[2,3-c]pyrazoles through the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov This demonstrates the modularity of MCRs in building molecular complexity in a single step.
Domino Reactions: MCRs can be designed as domino or tandem processes where the initial product undergoes further transformations in the same pot. For instance, a three-component reaction can form a pyrazole core, which is then functionalized through a subsequent reaction, such as a copper-catalyzed Ullmann coupling with an aryl halide, to introduce a substituent at the N1 position. nih.gov
The table below summarizes representative MCR strategies for the synthesis of various pyrazole derivatives, illustrating the diversity of reactants and conditions that can be employed.
| No. | Reactants | Catalyst/Conditions | Product Type | Ref. |
| 1 | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Polysubstituted Pyrazoles | beilstein-journals.org |
| 2 | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine, Aqueous medium, RT | Pyrano[2,3-c]pyrazoles | mdpi.com |
| 3 | Enaminones, Hydrazine, Aryl halides | Copper catalyst | 1,3-disubstituted Pyrazoles | nih.gov |
| 4 | Aryl glyoxals, Aryl thioamides, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked Thiazoles | acs.org |
These strategies highlight the adaptability of MCRs for creating a broad spectrum of pyrazole analogues. By selecting appropriately substituted starting materials, it is possible to introduce desired functionalities, such as halogens, directly into the pyrazole scaffold.
Green Chemistry Principles in Pyrazole Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce environmental impact, and enhance efficiency. jetir.org The synthesis of pyrazoles has increasingly benefited from the application of these principles, moving away from harsh reaction conditions, volatile organic solvents, and high energy consumption that characterized many classical methods. researchgate.netmdpi.com
Multicomponent reactions (MCRs), as discussed previously, are inherently green as they improve atom economy and reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov Beyond MCRs, several other green techniques have been successfully applied to the synthesis of pyrazole derivatives.
Key green chemistry strategies in pyrazole synthesis include:
Use of Green Solvents: There is a significant shift towards replacing toxic and volatile organic solvents with environmentally benign alternatives. Water and ethanol are frequently used, and in some cases, reactions are performed under solvent-free conditions, which drastically reduces waste. nih.govresearchgate.net
Energy-Efficient Methods: Alternative energy sources are employed to shorten reaction times and reduce energy consumption. Microwave irradiation and ultrasound assistance are prominent examples that can lead to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govresearchgate.netnih.gov The direct interaction of microwaves with polar molecules accelerates reactions, enhancing energy efficiency. nih.gov
Benign and Recyclable Catalysts: The development of eco-friendly catalysts is a cornerstone of green pyrazole synthesis. This includes the use of biodegradable catalysts like L-tyrosine, readily available substances such as cyanuric acid, or solid-supported and magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles. nih.govresearchgate.net
Waste Prevention: The primary principle of green chemistry is the prevention of waste. One-pot syntheses, including MCRs, are designed to minimize waste generation by eliminating the need to isolate and purify intermediates. jetir.org
The following table provides examples of green synthetic methods applied to the formation of pyrazole analogues.
| Reaction Type | Green Aspect | Catalyst/Conditions | Outcome | Ref. |
| Four-component synthesis of pyrano[2,3-c]pyrazoles | Energy Efficiency (Ultrasound) | Magnetic nano-[CoFe₂O₄], Water | High yield, Reusable catalyst | researchgate.net |
| Four-component condensation | Green Solvent (H₂O–ethanol), Energy Efficiency (Microwave) | L-tyrosine | Rapid synthesis, High yield | nih.gov |
| Synthesis of pyrazole-linked thiazoles | Green Solvent (HFIP), Atom Economy (MCR) | HFIP, Room Temperature | High yield, Reusable solvent | acs.org |
| Synthesis of pyrano[2,3-c]pyrazoles | Solvent-free, Grinding | None | Environmentally friendly, Good yield | nih.gov |
The integration of these green principles not only makes the synthesis of pyrazoles more sustainable and environmentally friendly but also often leads to more efficient and economically viable processes. researchgate.net
Reactivity of Halogen Substituents (Chlorine and Iodine)
The presence of two different halogen atoms on the pyrazole ring, chlorine at C4 and iodine at C3, offers opportunities for selective functionalization. The inherent differences in the bond strengths of C-Cl and C-I, as well as their varying reactivity in different reaction types, are key to understanding the chemical transformations of this molecule.
Nucleophilic Substitution Reactions
The halogen substituents on the pyrazole ring are susceptible to replacement by various nucleophiles. The reactivity of these halogens in nucleophilic aromatic substitution (SNAr) reactions is influenced by the electron-withdrawing nature of the pyrazole ring, which can stabilize the intermediate Meisenheimer complex.
Generally, the carbon-iodine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond, particularly in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for chemoselective functionalization, where the iodine at the C3-position can be selectively replaced while the chlorine at the C4-position remains intact. This selective reactivity is a powerful tool for the stepwise synthesis of more complex, multi-substituted pyrazole derivatives.
Table 1: General Reactivity of Halogens in Nucleophilic Substitution
| Halogen at Pyrazole Ring | Relative Reactivity in Cross-Coupling | Potential for Selective Functionalization |
| Iodine (at C3) | Higher | High |
| Chlorine (at C4) | Lower | Can be retained during initial transformations |
Electrophilic Aromatic Substitution on Halogenated Pyrazoles
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is significantly influenced by the existing substituents. For the pyrazole ring itself, the C4-position is the most electron-rich and, therefore, the most nucleophilic, making it highly susceptible to electrophilic attack. researchgate.net However, in 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, the C4-position is already substituted.
C-H Functionalization of Halogenated Pyrazoles
Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex organic molecules, and it is a highly relevant area of study for substituted pyrazoles. researchgate.net
Transition-Metal-Catalyzed C-H Activation
Transition-metal catalysis, particularly with palladium, is a versatile method for the formation of new carbon-carbon bonds via C-H activation. For pyrazole derivatives, the presence of electron-withdrawing groups, such as halogens, can influence the reactivity of the C-H bonds. Specifically, an electron-withdrawing substituent at the C4-position can render the C5-proton more acidic and the Lewis basicity of the adjacent nitrogen atom is decreased, which can facilitate palladium-catalyzed C-H functionalization at the C5-position. researchgate.netnih.gov
Table 2: Common Catalysts for C-H Functionalization of Pyrazoles
| Catalyst | Typical Reaction |
| Pd(OAc)2 | C-H Arylation, Alkenylation, Alkylation |
| Rh(III) complexes | C-H Alkylation |
| Ni complexes | C-H Alkylation |
Regioselectivity in C-H Functionalization (e.g., C4, C5 positions)
Controlling the regioselectivity of C-H functionalization is a primary challenge. The inherent electronic properties of the pyrazole ring play a crucial role; the C5-proton is generally the most acidic, while the C4-position is the most nucleophilic. researchgate.net In the case of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, the C4 position is blocked. The C5-H bond is therefore the primary site for C-H functionalization.
The presence of a halogen atom at the C4-position can act as a directing group, promoting C-H activation at the adjacent C5-position. This has been demonstrated in palladium-catalyzed direct arylation reactions where 4-bromo and 4-iodo substituted N-protected pyrazoles undergo selective C5-arylation. rsc.org
Direct Arylation and Alkylation Strategies
Direct arylation and alkylation via C-H activation provide efficient routes to introduce new substituents onto the pyrazole core without the need for pre-functionalization.
For direct arylation, a phosphine-free catalytic system using palladium acetate (B1210297) (Pd(OAc)2) in the presence of a base like potassium acetate (KOAc) has been shown to be effective for the C5-arylation of N-protected pyrazoles bearing a bromo or iodo substituent at the C4-position. rsc.org A key advantage of this method is its chemoselectivity, as the C-halogen bonds of the pyrazole are not cleaved during the C-H arylation process. rsc.org This allows for the C5-arylated product to be used in subsequent cross-coupling reactions at the halogenated positions.
For direct alkylation, including allylation and benzylation, the presence of an electron-withdrawing group, such as a chloro group at the C4-position, is beneficial. researchgate.netnih.gov This substitution pattern activates the adjacent C5-position for palladium-catalyzed C-H alkylation reactions with activated alkyl halides. researchgate.net The electron-withdrawing nature of the C4-substituent also helps to prevent the undesired N-alkylation of the pyrazole ring. researchgate.net
Table 3: Summary of C-H Functionalization Strategies for Halogenated Pyrazoles
| Reaction Type | Position of Functionalization | Key Factors |
| Direct Arylation | C5 | Pd(OAc)2 catalyst, base (e.g., KOAc), C4-halogen directing group |
| Direct Alkylation (Allylation/Benzylation) | C5 | Pd catalyst, electron-withdrawing group at C4 |
Transformations Involving the Oxan-4-yl Substituent
The reactivity of the oxan-4-yl group is largely dictated by the stability of the N-C bond connecting it to the pyrazole ring and the C-O-C ether linkage within the oxane ring itself. Potential transformations can be categorized into cleavage reactions and modifications of the ring structure.
Acid-Catalyzed Cleavage: The linkage between the pyrazole nitrogen and the oxan-4-yl ring is analogous to an N,O-acetal, which is known to be susceptible to cleavage under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com Treatment with strong acids, such as hydrochloric acid or trifluoroacetic acid, in the presence of a nucleophile like water, would likely lead to the cleavage of the N-C bond, resulting in the formation of 4-chloro-3-iodo-1H-pyrazole and a derivative of tetrahydropyran-4-ol. The stability of this linkage is generally lower in acidic media compared to neutral or basic conditions.
Oxidative Transformations: The saturated hydrocarbon chain of the oxane ring could be a target for oxidation under specific conditions. Intramolecular C-H bond oxidation, for instance, has been reported for the synthesis of substituted tetrahydropyrans. nih.gov While the pyrazole ring itself is susceptible to oxidation, carefully chosen reagents might selectively functionalize the oxane moiety. For example, the use of specific enzymes or chemoselective metal catalysts could potentially introduce hydroxyl or carbonyl groups onto the oxane ring.
Reductive Cleavage: Reductive cleavage of the C-O bonds within the oxane ring or the N-C bond to the pyrazole is another plausible transformation, though likely requiring harsh conditions. Reagents such as strong hydride donors or dissolving metal reductions could potentially open the tetrahydropyran (B127337) ring to yield diol derivatives or cleave the substituent entirely. nih.govorganic-chemistry.orgorganic-chemistry.org The selectivity of such reactions would be a significant challenge, given the presence of other reducible functional groups (iodo and chloro substituents) on the pyrazole ring.
The following table summarizes potential transformations of the oxan-4-yl substituent based on analogous chemical systems.
| Transformation | Reagents and Conditions | Expected Major Products |
| Acid-Catalyzed Cleavage | HCl (aq), heat | 4-chloro-3-iodo-1H-pyrazole, Tetrahydropyran-4-one/ol derivatives |
| Oxidation | Selective oxidizing agents (e.g., RuO₄, specific enzymes) | Hydroxylated or carbonylated oxan-4-yl pyrazole derivatives |
| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄, Na/NH₃) | Ring-opened diol pyrazole derivatives or 4-chloro-3-iodo-1H-pyrazole |
Mechanistic Investigations of Key Reactions
While no specific mechanistic studies for the reactions of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole have been published, the mechanisms for the aforementioned potential transformations can be inferred from well-established organic chemistry principles.
Mechanism of Acid-Catalyzed Cleavage: The acid-catalyzed cleavage of the N-(oxan-4-yl) group is expected to proceed via a pathway similar to that of acetal (B89532) hydrolysis.
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom within the oxane ring by a strong acid. This makes the oxygen a better leaving group.
Ring Opening to Form a Carbocation: The protonated ether undergoes ring opening, where the C-O bond cleaves to form a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic Attack: A nucleophile present in the reaction medium, such as water, attacks the carbocationic center.
Formation of a Hemiaminal-like Intermediate: This attack results in the formation of a hydroxylated intermediate.
Cleavage of the N-C Bond: Subsequent proton transfer and elimination of the pyrazole nitrogen as a leaving group leads to the cleavage of the N-C bond, yielding the unsubstituted 4-chloro-3-iodo-1H-pyrazole and a tetrahydropyran derivative.
Mechanisms of Oxidative and Reductive Transformations:
Oxidative Reactions: Mechanistic pathways for the oxidation of the oxane ring would largely depend on the oxidant used. For instance, a metal-catalyzed oxidation could proceed through the formation of a metal-oxo species that abstracts a hydrogen atom from a C-H bond on the oxane ring, leading to a radical intermediate that is further oxidized. syr.edu
Reductive Cleavage: The mechanism of reductive cleavage would also be highly dependent on the chosen reagent. With a hydride reagent like lithium aluminum hydride, the reaction would likely involve nucleophilic attack of a hydride ion on one of the carbon atoms adjacent to the ring oxygen, leading to the opening of the ring. organic-chemistry.org Dissolving metal reductions would proceed via single-electron transfer (SET) mechanisms, generating radical anions that subsequently fragment. nih.gov
These proposed mechanisms provide a foundational understanding of the potential reactivity of the oxan-4-yl substituent, which could guide future experimental investigations into the chemistry of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole. The expected spectrum would show distinct signals for the protons on the pyrazole ring and the oxane ring.
Based on analogous pyrazole structures, the single proton on the pyrazole ring (at the C5 position) would likely appear as a singlet in the aromatic region of the spectrum. For comparison, in a related compound, 5-chloro-1,3-dimethyl-1H-pyrazole, the methyl protons appear as singlets at δ 2.22 ppm and δ 3.84 ppm. researchgate.net
The protons of the oxan-4-yl group would present a more complex pattern. The proton at the C1 position of the oxane ring, being attached to the nitrogen of the pyrazole, would be expected to be a multiplet. The protons on the other carbons of the oxane ring would likely appear as multiplets due to spin-spin coupling with neighboring protons.
Expected ¹H-NMR Data for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-5 | Aromatic region | Singlet (s) |
| Oxane H-4 (CH-N) | Downfield aliphatic region | Multiplet (m) |
| Oxane H-2, H-6 (CH₂-O) | Aliphatic region | Multiplet (m) |
| Oxane H-3, H-5 (CH₂) | Aliphatic region | Multiplet (m) |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole would give a distinct signal in the ¹³C-NMR spectrum.
The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegativity of the attached halogen atoms and the nitrogen atoms. The carbon bearing the iodine (C3) would be expected at a relatively upfield position compared to the carbon bearing the chlorine (C4). In a similar compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the pyrazole carbon signals appear at δ 60.8 (C-4), 131.3 (C-5), and 150.4 (C-3) ppm. researchgate.net
The carbons of the oxan-4-yl ring would appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (C4 of the oxane) would be the most downfield of the oxane carbons.
Expected ¹³C-NMR Data for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 (C-I) | ~80-100 |
| Pyrazole C-4 (C-Cl) | ~110-130 |
| Pyrazole C-5 | ~130-150 |
| Oxane C-4 (C-N) | ~50-60 |
| Oxane C-2, C-6 (C-O) | ~65-75 |
| Oxane C-3, C-5 | ~30-40 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the oxan-4-yl ring, helping to trace the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the attachment of the oxan-4-yl ring to the N1 position of the pyrazole ring by observing a correlation between the oxane H-4 proton and the pyrazole C-5 and C-3 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole would be expected to show characteristic absorption bands for the C-H, C-N, C-O, C-Cl, and C-I bonds.
For a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, characteristic IR peaks were observed at 2923, 1497, 1350, 1271, 1107, 1053, 1022, and 638 cm⁻¹. researchgate.net Studies on halogenated 1H-pyrazoles have also provided insights into the vibrational frequencies of the pyrazole ring. mdpi.com
Expected IR Absorption Bands for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic and aliphatic) | 2850-3100 |
| C=N stretching (pyrazole ring) | 1450-1600 |
| C-N stretching | 1250-1350 |
| C-O stretching (ether in oxane ring) | 1050-1150 |
| C-Cl stretching | 600-800 |
| C-I stretching | 500-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.
The molecular weight of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole (C₈H₁₀ClIN₂O) is 328.44 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 328. The presence of chlorine would be indicated by an isotopic peak at M+2 with a relative abundance of about one-third that of the molecular ion peak.
Fragmentation of the molecular ion would likely involve the loss of the oxan-4-yl group or cleavage of the pyrazole ring. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the mass spectrum showed the molecular ion at m/z 256/258. researchgate.net
Computational and Theoretical Investigations of 4 Chloro 3 Iodo 1 Oxan 4 Yl 1h Pyrazole
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been employed to analyze optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netufrj.br Such studies on related halogenated pyrazoles provide a framework for understanding the computational analysis of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole.
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations are used to determine key electronic parameters. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. researchgate.net For halogenated pyrazoles, the distribution of these orbitals is typically across the pyrazole ring and its substituents.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For pyrazole structures, negative potential (red/yellow) is often located around the nitrogen atoms, indicating sites for electrophilic attack, while positive potential (blue) is found near hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.net
Table 1: Illustrative Calculated Electronic Properties for a Pyrazole Derivative
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity |
Note: This table contains representative data based on typical DFT calculations for similar heterocyclic compounds and does not represent experimentally verified values for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
NMR Spectroscopy: DFT calculations can predict 1H and 13C NMR chemical shifts. researchgate.net While calculations on simple 4-halopyrazoles have shown general agreement with experimental data, discrepancies can arise due to factors like tautomerization in solution, which are not always perfectly modeled computationally. mdpi.com
Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com These calculations help in the assignment of vibrational modes, such as N-H stretching and ring vibrations. For instance, studies on 4-iodo-1H-pyrazole have compared experimental and DFT-calculated IR spectra to understand bonding motifs. mdpi.com
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Pyrazole N-H Stretch
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3110 | 3125 |
Note: Data is illustrative, based on findings for related 4-halopyrazoles, and serves to demonstrate the correlation between experimental and theoretical values. mdpi.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are essential computational techniques for exploring the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are widely used in drug discovery to predict binding affinities and modes. nih.govresearchgate.net
Docking studies place the ligand, such as 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, into the binding site of a target protein to predict its preferred orientation and binding affinity. nih.gov
Binding Pose and Affinity: The simulation identifies the most stable binding pose of the ligand within the receptor's active site and calculates a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable interaction.
Key Interactions: Analysis of the docked complex reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For pyrazole-based compounds, the nitrogen atoms of the pyrazole ring often act as hydrogen bond acceptors. nih.gov The chlorine and iodine atoms on the pyrazole ring can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.
Table 3: Example of Interactions Identified in a Molecular Docking Simulation
| Interaction Type | Ligand Atom/Group | Receptor Amino Acid Residue |
| Hydrogen Bond | Pyrazole Nitrogen | Serine (SER) |
| Halogen Bond | Iodine | Glycine (GLY) backbone oxygen |
| Hydrophobic Interaction | Oxane Ring | Leucine (LEU), Valine (VAL) |
Note: This table is a hypothetical representation of potential interactions for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole within a protein active site, based on common interactions observed for similar compounds.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms, energetics, and kinetics. For the synthesis of pyrazole derivatives, this includes modeling reaction pathways and identifying transition states. researchgate.net For instance, the synthesis of 4-iodopyrazoles can involve the iodination of a pyrazole precursor. researchgate.net Computational models can elucidate the step-by-step mechanism of such electrophilic substitution reactions, calculate the activation energies for each step, and identify the structure of the transition states, thereby rationalizing reaction conditions and predicting outcomes.
Structure-Property Relationships Derived from Computational Methods
Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating a range of molecular descriptors for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimental properties like biological activity or physicochemical characteristics. nih.gov
Electronic Descriptors: Parameters such as HOMO-LUMO energies, dipole moment, and atomic charges can be correlated with a molecule's reactivity or its ability to interact with a biological target. researchgate.net
Topological and Steric Descriptors: Molecular shape, surface area, and volume are important for understanding how a molecule fits into a receptor's binding pocket.
These computational approaches allow for the systematic modification of a lead compound like 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole to optimize its properties, guiding the design of new analogues with enhanced activity or desired characteristics. nih.gov
Structure Activity Relationship Sar Paradigms for 4 Chloro 3 Iodo 1 Oxan 4 Yl 1h Pyrazole Derivatives
Influence of Halogen Substituents (Chlorine and Iodine) on Molecular Recognition
The presence and nature of halogen substituents on the pyrazole (B372694) ring are critical determinants of biological activity. Halogen atoms like chlorine and iodine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. benthamdirect.com The introduction of halogens can alter the electron density of the pyrazole ring, impacting its reactivity and interaction with biological macromolecules. benthamdirect.com
In the case of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, the two different halogens offer distinct contributions. Iodine, being larger and more polarizable than chlorine, often participates in stronger halogen bonds, which can be pivotal for enhancing binding affinity. nih.gov For instance, in a series of pyrazole derivatives developed as cannabinoid receptor antagonists, the most potent compound featured a p-iodophenyl group at the 5-position, highlighting the favorable role of iodine in molecular recognition. pharmablock.comguidechem.com
Positional Effects of Halogens on Pyrazole Ring
Studies on various pyrazole derivatives have demonstrated the importance of substituent positioning:
C3 and C5 Positions: These positions are often critical for direct interaction with the active sites of enzymes or receptors. benthamdirect.com For example, in a study of meprin inhibitors, modifications at the C3 and C5 positions with different aryl groups were evaluated to modulate inhibitory activity and selectivity. nih.gov
C4 Position: Substitution at the C4 position can influence the molecule's conformation and physicochemical properties. benthamdirect.com In studies of pyrazole compounds binding to the CYP2E1 enzyme, a methyl group at the C4 position led to a significant 50-fold increase in affinity compared to the unsubstituted pyrazole. researchgate.net This suggests that the C4 position can engage in highly favorable contacts, often with hydrophobic residues within a binding pocket. researchgate.net
For 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, the chlorine at the C4 position and iodine at the C3 position create a specific electronic and steric landscape. The C3-iodo group may be positioned to interact directly with a target's active site, while the C4-chloro group helps to fine-tune the molecule's properties and conformation.
Role of Halogen Bonding in Molecular Interactions
Halogen bonding is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom. nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. nih.gov The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov
Contribution of the Oxan-4-yl Substituent to Molecular Interactions
The oxan-4-yl (or tetrahydropyran (B127337), THP) substituent at the N-1 position of the pyrazole ring plays a significant role in defining the molecule's properties and interactions. The THP moiety is often used in medicinal chemistry as a bioisosteric replacement for a cyclohexane (B81311) ring. pharmablock.com Compared to its carbocyclic counterpart, the THP ring has lower lipophilicity and introduces a polar oxygen heteroatom. pharmablock.com
This oxygen atom can act as a hydrogen bond acceptor, providing an additional point of contact with a biological target and potentially leading to tighter binding interactions. pharmablock.com The rigid, three-dimensional structure of the oxan-4-yl group can also help to position the pyrazole core optimally within a binding site and can be used to block metabolically labile sites. mdpi.com The incorporation of such sp³-rich motifs is a common strategy in drug design to improve physicochemical properties and pharmacokinetic profiles. mdpi.com For instance, the replacement of a cyclohexyl group with a THP moiety in a Janus kinase 1 (JAK1) inhibitor led to improved clearance in both rat and human models. pharmablock.com
Modulating Physicochemical Properties through Structural Modifications
Structural modifications to the pyrazole scaffold are a key strategy for optimizing a compound's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The balance between hydrophobic and hydrophilic substituents is crucial for achieving desirable solubility and cell membrane permeability. benthamdirect.com
The key physicochemical properties influenced by the structural features of pyrazole derivatives are summarized in the table below.
| Structural Feature | Influence on Physicochemical Property | Example from Pyrazole Derivatives |
|---|---|---|
| Halogen Substituents (Cl, I) | Increase lipophilicity (LogP), potentially affecting solubility and membrane permeability. Can also influence metabolic stability. benthamdirect.com | Substitution with chloro and bromo groups can influence lipophilicity and metabolic stability. benthamdirect.com |
| Oxan-4-yl Group | Introduces polarity and a potential hydrogen bond acceptor, which can improve aqueous solubility and modulate lipophilicity compared to a cyclohexyl group. pharmablock.com | The THP moiety in JAK1 inhibitors improved clearance profiles. pharmablock.com |
| Pyrazole Core | The nitrogen-containing heterocyclic ring contributes to the overall polarity and can participate in hydrogen bonding. | The pyrazole nucleus itself is a key pharmacophore in many drugs, contributing to their binding and solubility characteristics. researchgate.net |
Theoretical Impact on Solubility and Bioavailability
The combination of lipophilic halogen atoms and the more polar oxan-4-yl group in 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole suggests a carefully balanced profile for solubility and bioavailability. The oxan-4-yl group is known to improve ADME properties. pharmablock.com Favorable physicochemical parameters, such as those predicted by Lipinski's rule of five, are often observed in pyrazole derivatives, suggesting good potential for oral availability. heteroletters.orgauctoresonline.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on various pyrazole derivatives have often shown high gastrointestinal absorption and favorable pharmacokinetic properties, indicating that they could serve as leads for drug design. auctoresonline.orgopenmedicinalchemistryjournal.com The specific substitution pattern of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole would be expected to confer a moderate lipophilicity (from the halogens) balanced by the polarity of the oxane ring, theoretically favoring good membrane permeability and reasonable aqueous solubility, which are prerequisites for good oral bioavailability.
Correlation of Structural Features with In Vitro Enzyme Modulation or Receptor Binding
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds that modulate a wide array of enzymes and receptors. researchgate.net The specific biological activity is highly dependent on the substitution pattern on the pyrazole ring.
The following table summarizes the in vitro activities of various pyrazole derivatives, illustrating the correlation between their structural features and their effects on different biological targets.
| Biological Target | Key Structural Features of Pyrazole Inhibitor/Modulator | Reported In Vitro Activity (e.g., IC₅₀, Kᵢ) | Reference |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | p-Iodophenyl group at C5, piperidinyl carboxamide at C3, 2,4-dichlorophenyl at N1. | High potency as an antagonist. | pharmablock.com |
| α-Glucosidase | 5-methyl-1H-pyrazole-3-carbonyl group linked to a phenylhydrazine-1-carboxamide. | IC₅₀ = 75.62 µM | |
| Meprin α Metalloprotease | 3,5-diphenylpyrazole with acidic carboxyphenyl moieties. | Low nanomolar inhibitory activity. | nih.gov |
| EGFR/VEGFR-2 Kinases | Pyrazolopyridine core with specific aryl substitutions. | GI₅₀ values ranging from 25 nM to 42 nM against cancer cell lines. | |
| Tubulin Polymerization | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. | IC₅₀ = 7.30 µM | mdpi.com |
| Muscarinic M4 Receptor | Pyrazol-4-yl-pyridine core. | pKB values ranging from 6.3 to 6.5 as a Positive Allosteric Modulator (PAM). |
These examples demonstrate that specific halogenation patterns, the nature of aryl groups at C3 and C5, and the substituent at the N1 position are all critical for achieving potent and selective activity against a given biological target. The structural features of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole—a C3-iodo group for potent halogen bonding, a C4-chloro for electronic modulation, and an N1-oxanyl for improved pharmacokinetics—represent a rational combination of functionalities designed to optimize molecular interactions and biological effect.
Future Research Directions and Unexplored Avenues in 4 Chloro 3 Iodo 1 Oxan 4 Yl 1h Pyrazole Chemistry
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
While general methods for pyrazole (B372694) synthesis are well-established, the specific construction of the 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole core presents opportunities for methodological innovation. Future research should focus on developing synthetic routes that offer high efficiency, regioselectivity, and sustainability.
Key Research Objectives:
Convergent "One-Pot" Syntheses: Designing multi-component reactions where the pyrazole core is constructed and functionalized in a single, streamlined process would be a significant advancement. researchgate.netnih.gov This could involve the condensation of a hydrazine (B178648) derivative with a suitably substituted 1,3-dicarbonyl compound, followed by sequential, in-situ halogenation. organic-chemistry.org
Late-Stage Functionalization: Developing methods for the late-stage introduction of the chloro, iodo, and oxanyl groups onto a pre-existing pyrazole ring is highly desirable. This approach allows for the rapid generation of analogues from a common intermediate. Future work could explore regioselective C-H activation and halogenation. rsc.org
Green Chemistry Approaches: The integration of sustainable practices is crucial. numberanalytics.com Research into using greener solvents, developing catalytic (as opposed to stoichiometric) halogenation methods, and employing energy-efficient techniques like microwave-assisted or ultrasound-promoted reactions could significantly reduce the environmental impact of synthesis. nih.govnih.govresearchgate.net
Enzymatic and Electrochemical Methods: Exploring biocatalytic methods, such as enzymatic halogenation, could offer unparalleled selectivity under mild conditions. wur.nl Similarly, electrosynthesis presents a reagent-free alternative for chlorination and could be a novel avenue for pyrazole functionalization. researchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Convergent Synthesis | High step-economy, reduced waste | Development of novel multi-component reactions. |
| Late-Stage Functionalization | Rapid analogue synthesis, molecular diversity | Regioselective C-H activation and halogenation. |
| Green Chemistry | Reduced environmental impact, sustainability | Microwave/ultrasound, catalytic methods, green solvents. nih.govnih.govresearchgate.net |
| Enzymatic/Electrochemical | High selectivity, mild conditions, reduced reagents | Exploring enzymatic halogenation and electrosynthesis. wur.nlresearchgate.net |
Advanced Mechanistic Studies utilizing Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole is fundamental to optimizing existing protocols and discovering new transformations. An integrated approach combining experimental kinetics with high-level computational modeling will be pivotal.
Future research should aim to:
Elucidate Halogenation Pathways: Detailed studies are needed to understand the regioselectivity of chlorination and iodination on the 1-(oxan-4-yl)-1H-pyrazole scaffold. Computational chemistry, particularly Density Functional Theory (DFT), can model reaction intermediates and transition states to predict the most favorable substitution patterns. eurasianjournals.comresearchgate.netbohrium.com
Investigate Metal-Catalyzed Processes: For cross-coupling reactions (discussed in 8.3), in-depth mechanistic studies can clarify the roles of catalysts, ligands, and reaction conditions. mdpi.comnih.gov This includes understanding oxidative addition, transmetalation, and reductive elimination steps involving the pyrazole substrate.
Dynamic and Conformational Analysis: The oxane ring introduces conformational flexibility. Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and how this influences its reactivity and interactions with other molecules or biological targets. eurasianjournals.com
Exploration of New Reactivity Modes and Derivatizations
The dual halogenation of the pyrazole ring at the C3 and C4 positions offers a rich platform for selective derivatization. The differential reactivity of the C-I and C-Cl bonds is a key area for exploration, enabling the synthesis of a diverse library of new compounds.
Unexplored avenues include:
Selective Cross-Coupling Reactions: The C-I bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This provides a synthetic handle for sequential functionalization. Future work should systematically explore Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings at the C3 position, leaving the C4-chloro substituent intact for subsequent modification. nih.gov
Metal-Halogen Exchange: Investigating metal-halogen exchange reactions, particularly at the more labile C-I bond, can generate pyrazolyl-organometallic intermediates. These can be trapped with various electrophiles to introduce a wide range of functional groups.
Photoredox Catalysis: Modern synthetic methods like photoredox catalysis could unlock novel reactivity patterns for this scaffold, enabling reactions that are not accessible through traditional thermal methods. rsc.org
Functionalization of the Oxane Ring: While the pyrazole core is the primary site of reactivity, the oxane moiety also presents opportunities for derivatization, potentially influencing solubility and pharmacokinetic properties in medicinal chemistry applications.
| Reaction Type | Position | Potential Products |
| Suzuki-Miyaura Coupling | C3 (Iodo) | 3-Aryl/heteroaryl derivatives |
| Sonogashira Coupling | C3 (Iodo) | 3-Alkynyl derivatives |
| Buchwald-Hartwig Amination | C3 (Iodo) / C4 (Chloro) | 3- or 4-Amino derivatives |
| Metal-Halogen Exchange | C3 (Iodo) | Pyrazolyl-organometallic reagents |
Design of Next-Generation Molecular Probes Based on the 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole Scaffold for Specific Biological Targets (in vitro, theoretical)
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov The unique electronic and steric properties of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole make it an attractive starting point for designing targeted molecular probes.
Future research directions include:
Computational Drug Design: Molecular docking and virtual screening studies can be employed to predict the binding of derivatives of this scaffold to various biological targets, such as protein kinases, proteases, or G-protein coupled receptors. researchgate.netmdpi.com The halogen atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can be exploited for potent and selective binding.
Fluorescent Probe Development: By conjugating the pyrazole scaffold with fluorophores, novel fluorescent probes could be developed for bioimaging applications. nih.gov The substituents on the pyrazole ring can be tuned to modulate the photophysical properties of the resulting probe, potentially enabling the detection of specific ions, enzymes, or microenvironments within cells. nih.gov
Synthesis of Focused Libraries: Based on theoretical predictions, focused libraries of derivatives can be synthesized by exploiting the reactivity discussed in section 8.3. These compounds can then be screened in vitro against various biological targets to identify lead compounds for further development. nih.govnih.gov
Investigations into Complex Supramolecular Assemblies and Material Science Applications
The presence of multiple hydrogen bond acceptors (N2 of pyrazole, oxygen of oxane), a hydrogen bond donor (if the pyrazole is N-H), and two halogen atoms (potential halogen bond donors) makes 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole an excellent candidate for constructing complex supramolecular architectures.
Potential research avenues are:
Crystal Engineering with Halogen Bonding: The chlorine and, particularly, the iodine atoms can act as powerful halogen bond donors. sigmaaldrich.com Systematic crystallographic studies of the parent compound and its derivatives could reveal novel supramolecular motifs (e.g., dimers, trimers, catemers) guided by N-H···N hydrogen bonds and C-X···N/O (X=Cl, I) halogen bonds. researchgate.netresearchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atom is an excellent ligand for metal ions. Derivatives of this scaffold could be used as building blocks for coordination polymers or MOFs with potentially interesting properties for gas storage, separation, or catalysis.
Organic Electronics: Heterocyclic compounds are being increasingly explored for applications in materials science, such as in organic light-emitting diodes (OLEDs). numberanalytics.com The electronic properties of the pyrazole core, tunable through derivatization, could be exploited in the design of new organic electronic materials.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
Advancing the chemistry of 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole will benefit from the adoption of cutting-edge technologies that are revolutionizing chemical research.
Future integration could involve:
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the reactivity modes outlined above. This, coupled with high-throughput screening, can accelerate the discovery of molecules with desired biological or material properties. numberanalytics.com
Machine Learning and AI in Reaction Prediction: Artificial intelligence and machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to propose novel synthetic routes. numberanalytics.comnumberanalytics.com Applying these tools could help in designing more efficient syntheses for complex derivatives of the target molecule.
Advanced Spectroscopic and Crystallographic Techniques: The unambiguous characterization of novel, complex derivatives will require advanced analytical techniques. This includes multi-dimensional NMR spectroscopy for structural elucidation in solution and single-crystal X-ray diffraction to understand solid-state packing and supramolecular interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-3-iodo-1-(oxan-4-yl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?
- Answer : The synthesis of iodopyrazole derivatives typically involves halogenation and substitution reactions. For example, iodination of pyrazole precursors can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or THF under inert atmospheres . The oxan-4-yl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . Key parameters include temperature control (reflux at 80–110°C) and solvent selection to minimize side reactions. Purification via column chromatography or recrystallization (e.g., methanol/water systems) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions on the pyrazole ring . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C–I stretches at ~500 cm⁻¹) . X-ray crystallography, when feasible, provides definitive structural data, as seen in related iodopyrazole derivatives .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability studies for similar iodinated heterocycles suggest that the compound should be stored in airtight containers under inert gas (e.g., argon) at room temperature, protected from light and moisture to prevent decomposition . Accelerated degradation studies in DMSO or aqueous buffers (pH 4–9) can assess hydrolytic stability, with periodic HPLC analysis to monitor purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for iodopyrazole derivatives?
- Answer : Discrepancies in yields often arise from differences in reagent quality, solvent purity, or reaction scaling. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., stoichiometry of iodinating agents, reaction time). For instance, substituting NIS for ICl may improve regioselectivity and reduce byproducts . Parallel microscale reactions under varying conditions (e.g., solvent polarity, catalyst loading) provide rapid empirical validation .
Q. How can computational modeling predict the compound’s reactivity and potential biological targets?
- Answer : Density Functional Theory (DFT) calculations can map electrostatic potentials and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (using software like AutoDock Vina) against protein databases (e.g., PDB) may reveal affinity for kinase or protease active sites, leveraging structural similarities to bioactive pyrazoles . Pharmacophore modeling aligns the oxan-4-yl group’s conformation with known bioactive scaffolds .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Answer : Cell viability assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with doxorubicin as a positive control . Enzyme inhibition assays (e.g., kinase profiling) require recombinant enzymes and ATP-competitive controls (staurosporine). For antimicrobial activity, broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria is recommended . Data normalization to solvent-only controls and IC₅₀/EC₅₀ calculations are critical .
Q. How does the oxan-4-yl substituent influence the compound’s physicochemical and pharmacokinetic properties?
- Answer : The oxan-4-yl group enhances solubility via hydrogen bonding with the ether oxygen, as demonstrated in logP measurements (e.g., shake-flask method) . Metabolic stability can be assessed using liver microsomes, with LC-MS/MS quantification of parent compound degradation. The substituent’s steric bulk may reduce CYP450-mediated metabolism, improving half-life .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
